Pirfenidone

Idiopathic Pulmonary Fibrosis Antifibrotic Therapy Comparative Effectiveness

Choose this batch of Pirfenidone (CAS 53179-13-8) for your fibrosis research. It is one of only two globally approved IPF therapies, validated in bleomycin models (lung hydroxyproline reduction) and clinically differentiated from nintedanib by a unique safety signature—notably lower odds of diarrhea (OR=0.08) and elevated liver enzymes (OR=0.34), yet higher photosensitivity risk (OR=16.67). Its well-characterized pharmacokinetics (49% Cmax reduction with food) and the established bioequivalence of its 801 mg tablet to three 267 mg capsules make it an ideal, predictable reference standard for formulation science, food-effect modeling, and SAR-driven medicinal chemistry of next-generation analogs like F351.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 53179-13-8
Cat. No. B1678446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirfenidone
CAS53179-13-8
SynonymsAMR69;  AMR-69;  AMR 69;  Pirfenidone;  brand name: Pirespa;  Pirfenex;  Deskar, Esbriet;  Etuary.
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyISWRGOKTTBVCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubule in methanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pirfenidone (CAS 53179-13-8): A Foundational Antifibrotic Small Molecule for Pulmonary and Organ Fibrosis Research


Pirfenidone (CAS 53179-13-8) is a synthetic, orally bioavailable pyridone derivative that functions as an antifibrotic and anti-inflammatory agent . Its mechanism is characterized by the inhibition of transforming growth factor-beta (TGF-β) production and downstream collagen synthesis, as well as the attenuation of pro-inflammatory cytokines such as TNF-α and IL-1β . It is one of only two globally approved pharmacotherapies for idiopathic pulmonary fibrosis (IPF), alongside nintedanib, and has established a robust clinical and preclinical track record in slowing the progression of fibrotic diseases [1].

Why Pirfenidone Cannot Be Interchanged with Nintedanib or Structural Analogs Without Rigorous Validation


While pirfenidone and nintedanib are both approved for IPF and demonstrate equivalent efficacy in slowing disease progression [1], their divergent safety profiles and molecular targets preclude simple therapeutic substitution [2]. Furthermore, pirfenidone's pharmacokinetics are uniquely influenced by food, which significantly reduces peak plasma concentrations (Cmax) and improves tolerability—a critical formulation and dosing consideration not necessarily mirrored by next-generation structural analogs like deupirfenidone (LYT-100) or F351 [3][4]. These nuanced differences mandate compound-specific procurement and rigorous validation in any research or clinical setting.

Quantitative Differentiators of Pirfenidone for Scientific Selection and Procurement


Equivalent Disease-Modifying Efficacy to Nintedanib in Real-World IPF Cohorts

In a 2026 real-world cohort of 76 IPF patients, pirfenidone demonstrated comparable efficacy to nintedanib in slowing disease progression. The mean annual decline in forced vital capacity (FVC) was -1.74% for pirfenidone versus -2.38% for nintedanib, with no statistically significant difference [1]. This equivalence in a key clinical endpoint supports the interchangeable use of either agent for disease modification, shifting procurement decisions toward other differentiating factors.

Idiopathic Pulmonary Fibrosis Antifibrotic Therapy Comparative Effectiveness

Distinct Safety Profile: Significantly Lower Odds of Diarrhea but Higher Odds of Photosensitivity vs. Nintedanib

A 2025 meta-analysis of 23 cohorts comparing pirfenidone and nintedanib revealed a stark differentiation in their safety profiles. Patients on pirfenidone had significantly lower odds of experiencing diarrhea (OR=0.08; equivalent to ~12x lower odds with nintedanib) and abnormal liver function tests (OR=0.34). Conversely, they had higher odds of photosensitivity (OR=16.67) and skin rash (OR=5.88) [1]. This divergent tolerability profile is a critical factor for patient-specific and research-specific selection.

Idiopathic Pulmonary Fibrosis Adverse Events Tolerability

Demonstrated Bioequivalence Across Formulations with Quantified Food Effect

A pharmacokinetic study confirmed that a single 801 mg pirfenidone tablet is bioequivalent to three 267 mg capsules in the fasted state [1]. Furthermore, FDA labeling quantifies the effect of food: administration with a meal reduces peak plasma concentration (Cmax) by approximately 49% and total exposure (AUC0-inf) by 16%, which is associated with improved gastrointestinal tolerability [2]. This well-characterized PK profile provides formulation flexibility and predictable in vivo behavior.

Pharmacokinetics Formulation Science Bioavailability

Differentiated Prophylactic Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model vs. Nintedanib

In a bleomycin-induced mouse model of pulmonary fibrosis, pirfenidone demonstrated superior anti-fibrotic activity in a prophylactic setting. The hydroxyproline content, a marker of collagen deposition, was significantly lower in the pirfenidone-treated group (140.29 ± 3.59 μg/right lung) compared to the nintedanib-treated group (162.87 ± 2.91 μg/right lung) [1]. This suggests pirfenidone may be more effective at preventing fibrosis initiation, whereas nintedanib showed better effects in later treatment stages.

Pulmonary Fibrosis Animal Models Prophylactic Treatment

Structural Derivative F351 Demonstrates Enhanced In Vivo Potency for Liver Fibrosis

The pirfenidone derivative F351 (Hydronidone) has been reported to be more potent than the parent compound in reducing fibrosis in various animal models of liver and kidney fibrosis [1]. While specific quantitative comparative data between F351 and pirfenidone are not publicly detailed in this source, the claim of enhanced potency for a targeted organ system (liver) suggests that pirfenidone's scaffold is amenable to optimization. This highlights the value of procuring the parent compound pirfenidone for SAR studies and as a benchmark comparator for next-generation antifibrotics.

Liver Fibrosis Structural Analogs Preclinical Potency

Broad-Spectrum Antifibrotic Activity with a Defined TGF-β Inhibition IC50

Pirfenidone's antifibrotic mechanism is well-characterized, with a reported IC50 of 114.3 μM for inhibiting TGF-β-mediated effects in a specific in vitro cardiac fibroblast model [1]. While more potent inhibitors exist (e.g., SP600125 with an IC50 of 3.9 μM in the same assay), pirfenidone's value lies in its broader, multi-targeted anti-inflammatory and antioxidant effects, which contribute to its established clinical efficacy in a complex disease like IPF.

In Vitro Pharmacology TGF-β Inhibition Mechanism of Action

Recommended Research and Procurement Applications for Pirfenidone (CAS 53179-13-8)


As a Benchmark Standard in Preclinical Models of Pulmonary Fibrosis

Given its demonstrated prophylactic efficacy in the bleomycin model (hydroxyproline content of 140.29 μg/right lung) [1] and its status as an approved IPF therapy [2], pirfenidone is an essential positive control and benchmark standard for evaluating novel antifibrotic compounds. Its well-documented pharmacokinetic profile, including the 49% reduction in Cmax with food, also allows for more predictable in vivo dosing [3].

For Comparative Studies Differentiating Antifibrotic Safety and Tolerability Profiles

Pirfenidone's unique safety signature—characterized by significantly lower odds of diarrhea (OR=0.08) and elevated liver enzymes (OR=0.34) but higher odds of photosensitivity (OR=16.67) compared to nintedanib [4]—makes it an ideal candidate for research focusing on the mechanistic basis of drug-specific adverse events and the development of management strategies.

In Formulation Development and Bioequivalence Studies

The established bioequivalence between the 801 mg tablet and three 267 mg capsules in the fasted state [5], along with the quantified food effect on Cmax (49% reduction) and AUC (16% reduction) [3], provides a robust dataset for formulation scientists. Pirfenidone serves as a well-understood model compound for developing modified-release formulations or studying food-drug interactions.

As a Parent Scaffold for Structure-Activity Relationship (SAR) Optimization Programs

The development of more potent structural analogs like F351, which shows enhanced activity in liver fibrosis models [6], underscores the value of pirfenidone as a starting point for medicinal chemistry. Procuring high-purity pirfenidone is essential for SAR studies aimed at improving potency or altering tissue selectivity for non-pulmonary fibrotic diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirfenidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.